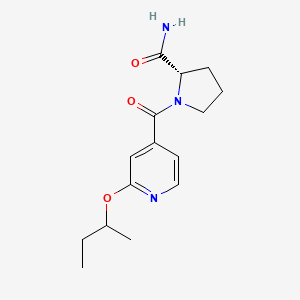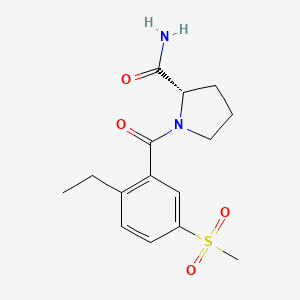![molecular formula C12H12N2O2S B7342934 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B7342934.png)
5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which can have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide involves the inhibition of this compound, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of this compound leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of cannabinoid receptors can have various biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the activation of cannabinoid receptors in the body. The activation of cannabinoid receptors can have various effects, including pain relief, anti-inflammatory effects, and neuroprotection. This compound has been shown to be effective in preclinical models of pain, inflammation, anxiety, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide in lab experiments is its potency and selectivity as an this compound inhibitor. This compound has been extensively studied and optimized, and it has been shown to be a highly effective tool compound for studying the role of endocannabinoids in various biological processes. However, one of the limitations of using this compound is its potential to interact with other enzymes and receptors in the body, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the research on 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide. One of the areas of research is the development of more potent and selective this compound inhibitors. Another area of research is the study of the role of endocannabinoids in various disease states, including pain, inflammation, anxiety, depression, and addiction. Additionally, the potential therapeutic applications of this compound inhibitors, including this compound, are also being explored.
Métodos De Síntesis
The synthesis of 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide is a complex process that involves several steps. The initial step involves the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of this compound has been extensively studied and optimized, and several different methods have been reported in the literature.
Aplicaciones Científicas De Investigación
The primary application of 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide is in the field of scientific research. It has been used extensively as a tool compound to study the role of endocannabinoids in various biological processes. The inhibition of this compound by this compound leads to an increase in the levels of endocannabinoids, which can have various biochemical and physiological effects. This compound has been used to study the role of endocannabinoids in pain, inflammation, anxiety, depression, and addiction.
Propiedades
IUPAC Name |
5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-11(13-6-16-7)12(15)14-10-4-9(10)8-2-3-17-5-8/h2-3,5-6,9-10H,4H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAQPEOESUVNTH-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NC2CC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CO1)C(=O)N[C@@H]2C[C@H]2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[4-(cyclopropylcarbamoyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342866.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)
![(2S)-1-(1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7342869.png)



![(2S)-1-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342902.png)
![(1-benzylpiperidin-3-yl)-[(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7342905.png)
![N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7342909.png)
![(3-ethoxyphenyl)-[(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7342914.png)
![(2S)-1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342915.png)
![3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7342921.png)
![(1S)-2,2-dimethyl-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]cyclopropane-1-carboxamide](/img/structure/B7342925.png)
![3,5-dimethyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]pyridine-2-carboxamide](/img/structure/B7342933.png)